Dicyclopropyldisulfide
Overview
Description
Dicyclopropyldisulfide is an organic sulfur compound with the chemical formula C6H10S2. It is a colorless to pale yellow liquid with a distinctive sulfur odor. This compound is widely used in organic synthesis due to its unique chemical properties .
Mechanism of Action
Target of Action
Dicyclopropyldisulfide is an organic sulfur compound with the chemical formula C8H12S2 . It is widely used in organic synthesis and can act as a catalyst, reducing agent, and initiator . .
Mode of Action
As a catalyst, it can promote the reaction and increase the reaction speed . As a reducing agent, it can transfer a hydrogen atom in a chemical reaction . As an initiator, it can promote the occurrence of a polymerization reaction .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . They can be explored using tools like the electronic Biochemical Pathways, which allows users to search the wall charts with keywords, set focus effects, activate filtering functions, and zoom in on the details and elements of interest .
Pharmacokinetics
Pharmacokinetics describes what happens to a drug when it enters the body, including absorption, distribution, metabolism, and excretion .
Result of Action
As a catalyst, reducing agent, and initiator, this compound likely influences the speed and efficiency of chemical reactions in which it is involved .
Action Environment
It is known that this compound is a flammable liquid and can burn in case of open flame or high temperature . Therefore, it should be kept away from fire sources and high temperatures . It should also be stored in a cool, dry, and well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyclopropyldisulfide can be synthesized through the reaction of cyclopropyl bromide with sodium disulfide. The reaction typically occurs in an organic solvent such as tetrahydrofuran under reflux conditions. The product is then purified through distillation .
Industrial Production Methods: In an industrial setting, this compound is produced by reacting cyclopropyl bromide with sodium disulfide in large reactors. The reaction mixture is then subjected to fractional distillation to obtain the pure compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form cyclopropyl sulfonic acid.
Reduction: It can be reduced to cyclopropyl thiol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the disulfide bond is cleaved.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Cyclopropyl sulfonic acid.
Reduction: Cyclopropyl thiol.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
Dicyclopropyldisulfide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development due to its unique chemical structure.
Industry: Utilized as a catalyst and initiator in polymerization reactions.
Comparison with Similar Compounds
Dipropyl disulfide: Similar in structure but with propyl groups instead of cyclopropyl groups.
Di-p-tolyl disulfide: Contains aromatic rings instead of cyclopropyl groups.
Diallyl disulfide: Contains allyl groups instead of cyclopropyl groups.
Uniqueness: Dicyclopropyldisulfide is unique due to its cyclopropyl groups, which impart distinct steric and electronic properties. These properties make it a valuable reagent in organic synthesis and a potential candidate for various scientific applications .
Properties
IUPAC Name |
(cyclopropyldisulfanyl)cyclopropane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S2/c1-2-5(1)7-8-6-3-4-6/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNRNIMDJHCRPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1SSC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657941 | |
Record name | 1,1'-Disulfanediyldicyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68846-57-1 | |
Record name | 1,1'-Disulfanediyldicyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dicyclopropyldisulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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